
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, commonly known as Isopropylphenidate (IPPH), is a synthetic stimulant drug that belongs to the piperidine class. It was first synthesized in 2014 and has gained popularity among the research community due to its potential as a research chemical.
科学的研究の応用
Antihypertensive Agent Development
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit T-type Ca(2+) channels. These derivatives exhibit potent inhibitory activity and hold promise as novel antihypertensive agents. Their structure-activity relationship studies revealed the importance of the amide structure's position and the introduction of appropriate substituents on the pendant benzene ring for their activity. One derivative, in particular, showed superior selectivity for T-type over L-type Ca(2+) channels and effectively lowered blood pressure in hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers (S. Watanuki et al., 2012).
Pharmacological Activity in Polymers
Another application involves the synthesis of polymers with pharmacological activity. Specifically, methacrylic derivatives of 4-methoxyphenylacetic acid, a non-steroidal anti-inflammatory compound, have been developed. These polymers, designed to support two pharmacological residues with complementary action per repeat unit, show potential for medical use, offering a novel approach to drug delivery systems (J. S. Román & A. Gallardo, 1992).
Anticancer Drug Synthesis
In the context of anticancer research, 2,6-diarylpiperidin-4-one O-methyloximes have been synthesized and evaluated for their cytotoxicity against human cervical carcinoma (HeLa) cells. These compounds, featuring various substituents, including methoxy groups, have shown promising in vitro antiproliferative activity. This research contributes to the development of new anticancer drugs, highlighting the therapeutic potential of piperidone pharmacophores (P. Parthiban et al., 2011).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)13-19-18(21)12-15-4-6-17(22-3)7-5-15/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGCNZOSUVYUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

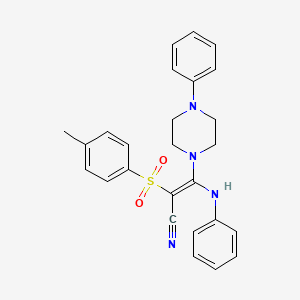
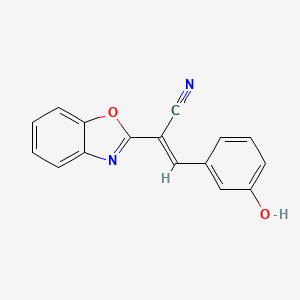
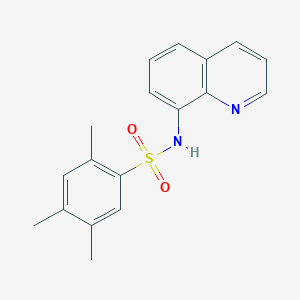
![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)
![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)
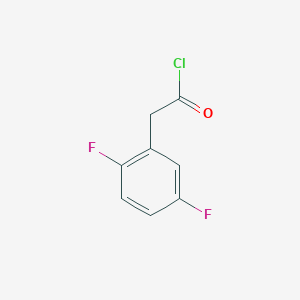
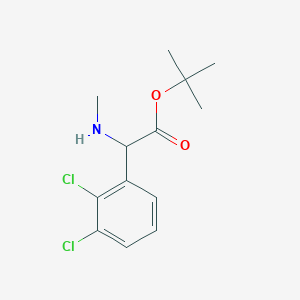
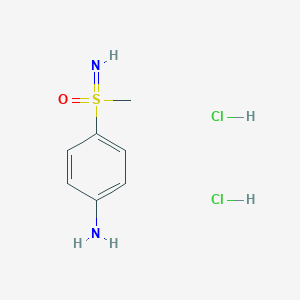
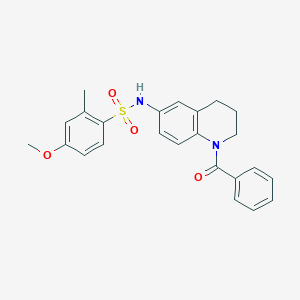
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2770452.png)
![2-(2,5-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2770453.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2770455.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770461.png)